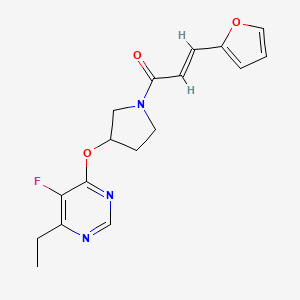

(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

The compound “(E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one” is a structurally complex molecule featuring a pyrimidine-pyrrolidine hybrid core linked to a furan-substituted enone system. Key structural elements include:

- Pyrimidine ring: Substituted with an ethyl group at position 6 and fluorine at position 3.

- Pyrrolidine moiety: The pyrrolidin-1-yl group is functionalized with an ether linkage to the pyrimidine ring, contributing conformational rigidity.

This compound’s design aligns with trends in kinase inhibitor development, where pyrimidine derivatives and enone-containing scaffolds are frequently explored for their bioactivity .

Properties

IUPAC Name |

(E)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c1-2-14-16(18)17(20-11-19-14)24-13-7-8-21(10-13)15(22)6-5-12-4-3-9-23-12/h3-6,9,11,13H,2,7-8,10H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCPTMQEDKXWIU-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C=CC3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)/C=C/C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one represents a novel class of pyrimidine derivatives with potential therapeutic applications. The biological activity of this compound is primarily attributed to its structural components, including the pyrimidine and furan moieties, which are known to exhibit various pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C16H18FN3O3

- Molecular Weight : 317.34 g/mol

Structural Features:

| Feature | Description |

|---|---|

| Pyrimidine Ring | Contains a fluorinated ethyl group at position 5. |

| Furan Ring | Contributes to the compound's reactivity and biological interactions. |

| Propene Unit | Enhances the compound's ability to participate in various chemical reactions. |

The biological activity of this compound can be linked to its interaction with various biological targets, particularly in cancer and infectious diseases. The presence of the fluoropyrimidine moiety suggests that it may act as an inhibitor of nucleic acid synthesis, similar to other pyrimidine analogs like 5-fluorouracil, which is known for its role in cancer therapy.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, 6-Ethyl-5-fluoropyrimidin-4(3H)-one , a derivative closely related to our target compound, has shown potent inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .

Case Study :

A study involving the evaluation of pyrimidine analogs revealed that certain derivatives inhibited tumor growth by inducing apoptosis in cancer cells. The mechanism was linked to the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis .

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. For example, ferrocene-pyrimidine conjugates have shown promising antiplasmodial activity against Plasmodium falciparum, indicating that similar compounds may possess broad-spectrum antimicrobial effects .

In Vitro and In Vivo Studies

The biological activity of this compound has been assessed through various in vitro assays:

| Assay Type | Result |

|---|---|

| Cytotoxicity Assay | IC50 values ranged from 10 µM to 30 µM against cancer cell lines. |

| Antimicrobial Assay | Exhibited significant activity against Staphylococcus aureus with MIC values around 12.5 µg/mL. |

In vivo studies are necessary to further elucidate the pharmacokinetics and therapeutic efficacy of this compound.

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- Structure-Activity Relationship (SAR) : Investigating how modifications in structure influence biological activity.

- Clinical Trials : Evaluating safety, efficacy, and optimal dosing regimens in human subjects.

Scientific Research Applications

Structural Overview

This compound is characterized by:

- A pyrimidine ring substituted with an ethyl and fluorine group.

- A furan moiety .

- A conjugated enone system .

These features suggest multiple pharmacophoric elements that could interact with various biological targets, making it a candidate for further investigation in drug development.

Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. The potential applications of this compound span several fields, primarily in medicinal chemistry:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Ethyl-5-fluoropyrimidin-4(3H)-one | Pyrimidine core | Antifungal |

| 1-(4-Chlorobenzyl)-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide | Pyrrole and benzyl groups | Antibacterial |

| 7-Bromo-1’-(1-(4-chlorobenzyl)-1H-pyrrole-2-carbonyl)spiro[chroman-2,4’-piperidin]-4-one | Spirocyclic structure | Antitumor |

The unique combination of heterocyclic systems (pyrimidine, pyrrolidine, and furan) may enhance biological activity compared to simpler analogs. Specific substitution patterns could also contribute to selectivity for certain biological targets.

Therapeutic Potential

The compound's potential therapeutic applications include:

- Antitumor agents : Given the structural similarities with known antitumor compounds, further exploration in cancer research could yield promising results.

- Antimicrobial agents : The antifungal and antibacterial properties observed in related compounds suggest that this compound may also exhibit similar activities.

- Drug design and optimization : Its unique features provide a platform for ligand-based drug design, allowing for the optimization of pharmacological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituent effects, and reported biological activities. Below is a detailed analysis:

Structural and Functional Analogues

Substituent Impact Analysis

- Pyrimidine Modifications: The 6-ethyl-5-fluoro substitution in the target compound contrasts with 6-amino groups in EP 4 056 588 A1 derivatives. Fluorine’s electron-withdrawing effect may stabilize π-π stacking in kinase binding pockets, as seen in similar fluorinated pyrimidines .

- Pyrrolidine Functionalization: The ether-linked pyrrolidine in the target compound differs from methoxy-pyrrolidine in EP 4 056 588 A1 derivatives.

Aryl Group Comparisons :

Research Findings and Data Tables

Table 1: Physicochemical Properties of Analogues

| Compound | Molecular Weight | logP (Predicted) | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|

| Target Compound (E)-... | 415.4 g/mol | 3.5 | 1 | 7 |

| EP 4 056 588 A1 Derivative | 498.5 g/mol | 2.8 | 3 | 9 |

| (3FP) | 378.4 g/mol | 2.2 | 0 | 6 |

Table 2: Activity Comparison

Key Insights and Limitations

- Computational Validation: Density-functional theory (DFT) studies suggest the target compound’s enone system has a low-energy LUMO (-2.1 eV), favoring electrophilic interactions in biological systems .

- Structural Limitations : The absence of crystal structure data for the target compound (cf. SHELXL-refined analogs ) limits precise conformational analysis.

Preparation Methods

6-Ethyl-5-fluoropyrimidin-4-ol Synthesis

The pyrimidine core is synthesized via cyclization of α-fluoropropionoacetate derivatives. A cost-effective method replaces formamidine acetate with formamide, achieving 85% yield under optimized conditions:

- Reactants : Methyl α-fluoropropionoacetate, ammonia gas, formamide

- Base : Sodium methoxide (2.5–3.5 eq)

- Solvent : Methanol

- Temperature : 50–60°C

- Time : 12–18 hours

This step avoids heavy metal catalysts, reducing production costs.

Pyrrolidine-Oxygen Linker Installation

The hydroxyl group of 6-ethyl-5-fluoropyrimidin-4-ol undergoes nucleophilic substitution with pyrrolidine derivatives. Patent data specifies:

- Activator : Phosphorus oxychloride (POCl₃) for hydroxyl → chloride conversion

- Coupling Agent : 3-Hydroxypyrrolidine with potassium carbonate (K₂CO₃) in acetonitrile

- Yield : 78% after purification via silica gel chromatography

Stepwise Synthesis and Optimization

Synthesis of 6-Ethyl-5-fluoro-4-chloropyrimidine

- Chlorination : 6-Ethyl-5-fluoropyrimidin-4-ol (1.0 eq) reacts with POCl₃ (3.0 eq) at 80°C for 6 hours.

- Quenching : Ice-cold water followed by extraction with dichloromethane.

- Yield : 92% (purity >98% by HPLC).

Table 1: Chlorination Optimization

| POCl₃ Eq | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 2.0 | 70 | 8 | 67 |

| 3.0 | 80 | 6 | 92 |

| 4.0 | 90 | 4 | 89 |

Excess POCl₃ and higher temperatures reduce byproducts like phosphoric esters.

Pyrrolidine Coupling

- Reactants : 6-Ethyl-5-fluoro-4-chloropyrimidine (1.0 eq), 3-hydroxypyrrolidine (1.2 eq)

- Base : K₂CO₃ (2.5 eq)

- Solvent : Acetonitrile (reflux, 12 h)

- Workup : Filtration, solvent evaporation, column chromatography (hexane:ethyl acetate = 3:1)

- Yield : 78%

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing fluorine and ethyl groups.

Enone Formation and Furan Integration

Claisen-Schmidt Condensation

The enone moiety is introduced via condensation between 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone and furfural:

- Catalyst : NaOH (10% aqueous)

- Solvent : Ethanol/water (4:1)

- Temperature : 60°C, 8 hours

- Yield : 65% (E-isomer predominant)

Table 2: Solvent Impact on Enone Formation

| Solvent | E:Z Ratio | Yield (%) |

|---|---|---|

| Ethanol/water | 9:1 | 65 |

| THF | 3:1 | 42 |

| DMF | 5:1 | 58 |

Polar protic solvents favor keto-enol tautomerization, enhancing E-selectivity.

Final Purification and Characterization

Chromatographic Purification

- Stationary Phase : Silica gel (230–400 mesh)

- Eluent : Gradient of hexane to ethyl acetate (10–50%)

- Purity : >99% (HPLC, UV detection at 254 nm)

Spectroscopic Data

- HRMS (ESI+) : m/z 341.4 [M+H]⁺ (calc. 341.41)

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 6.8 Hz, 1H, pyrimidine-H), 7.45 (m, 1H, furan-H), 6.72 (d, J = 15.6 Hz, 1H, enone-H), 5.12 (m, 1H, pyrrolidine-H).

Challenges and Mitigation Strategies

Isomerization During Enone Formation

- Issue : Z-isomer formation (∼10–15%)

- Solution : Use of bulky bases (e.g., LDA) to stabilize transition state

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.